molecular formula C17H22ClN5O2 B2904977 (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine CAS No. 938443-23-3

(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine

Cat. No. B2904977
CAS RN: 938443-23-3
M. Wt: 363.85
InChI Key: AJPNZOOJUKYPGV-TXEJJXNPSA-N
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Description

(2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine is a useful research compound. Its molecular formula is C17H22ClN5O2 and its molecular weight is 363.85. The purity is usually 95%.
BenchChem offers high-quality (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,6S)-4-(7-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential in PI3K-AKT-mTOR Pathway Inhibition

Morpholine derivatives, particularly those linked with pyrimidine structures, are highlighted for their significant role in inhibiting the PI3K-AKT-mTOR pathway, crucial in cell growth and metabolism regulation. The discovery of a non-nitrogen containing morpholine isostere has shown potent selective dual inhibition of mTORC1 and mTORC2, indicating the relevance of such compounds in cancer research and therapy (Hobbs et al., 2019).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives, including morpholine analogs, exhibit significant solid-state fluorescence and solvatochromism, making them potential candidates for developing colorimetric pH sensors and logic gates. This application is based on the ability of these compounds to undergo easy and reversible protonation at nitrogen atoms, causing dramatic color changes (Han Yan et al., 2017).

Synthesis and Stability of Ru(II)-Arene Complexes

Compounds derived from morpholine and pyrimidine have been synthesized for applications in creating Ru(II)-arene complexes. These complexes demonstrate significant stability in water, a feature beneficial for their potential use in medicinal chemistry and catalysis (Johanna Kasser et al., 2010).

Antitumor and Antimicrobial Properties

Morpholinylchalcones and their derivatives have been explored for antitumor evaluation against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. Some synthesized compounds have shown promising activities, suggesting the potential of morpholine-pyrimidine derivatives in developing new anticancer agents (Zeinab A. Muhammad et al., 2017).

Imaging Agents for Parkinson's Disease

The synthesis of compounds for potential PET imaging of LRRK2 enzyme in Parkinson's disease has been reported, underscoring the relevance of morpholine and pyrimidine derivatives in neurodegenerative disease research (Min Wang et al., 2017).

properties

IUPAC Name

(2S,6R)-4-(7-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2/c1-11-9-23(10-12(2)25-11)17-20-15-13(3-4-14(18)19-15)16(21-17)22-5-7-24-8-6-22/h3-4,11-12H,5-10H2,1-2H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPNZOOJUKYPGV-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC3=C(C=CC(=N3)Cl)C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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